Bienvenue dans la boutique en ligne BenchChem!

Atagabalin

Sleep medicine Insomnia therapeutics α2δ ligand pharmacology

Source Atagabalin as a specialized α2δ ligand tool compound validated for slow-wave sleep mechanism studies in rats—an indication gabapentin and pregabalin were not approved for. Its non-saturable absorption profile and strong renal clearance correlation (r=0.953) offer superior exposure predictability for pharmacokinetic research versus gabapentin's saturable L-amino acid transport. Defined 3S,4S stereochemistry supports chiral analytical method development. Discontinued in Phase II, it remains a well-characterized reference standard available at >98% purity for sleep neurobiology, renal disposition, and QC applications.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 223445-75-8
Cat. No. B1665804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtagabalin
CAS223445-75-8
Synonyms(1-aminomethyl-3,4-dimethylcyclopentyl)acetic acid
PD 0200390
PD-0200390
PD0200390
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CC(CC1C)(CC(=O)O)CN
InChIInChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m0/s1
InChIKeyIUVMAUQEZFTTFB-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atagabalin (PD-0200390) CAS 223445-75-8: A Discontinued α2δ Ligand for Insomnia Research Applications


Atagabalin (PD-0200390) is a small molecule α2δ ligand within the gabapentinoid class, structurally and mechanistically related to gabapentin and pregabalin through its binding to the α2δ auxiliary subunit of voltage-gated calcium channels [1]. Developed by Pfizer, it advanced to Phase II clinical trials for primary insomnia and nonrestorative sleep before being discontinued due to unsatisfactory trial outcomes [2]. Despite its clinical discontinuation, the compound maintains research utility as a tool for investigating α2δ-mediated mechanisms in sleep and neurological studies.

Why Atagabalin Cannot Be Substituted by Other Gabapentinoids: Evidence-Based Differentiation for Scientific Selection


Gabapentinoids exhibit meaningful pharmacodynamic and pharmacokinetic heterogeneity that precludes simple substitution. While gabapentin and pregabalin share α2δ binding, their distinct α2δ-1 vs. α2δ-2 subunit selectivity profiles, divergent oral bioavailability mechanisms (saturable L-amino acid transporter for gabapentin vs. non-saturable absorption for pregabalin), and differing clinical indications (neuropathic pain, epilepsy, anxiety) demonstrate that in-class compounds are not interchangeable [1]. Atagabalin's specific developmental trajectory focused on sleep architecture modulation, with preclinical evidence showing increased slow-wave sleep in rats [2]. This distinct therapeutic targeting of sleep disorders—an indication for which neither gabapentin nor pregabalin received approval—necessitates compound-specific evaluation when designing research protocols or sourcing reference standards for mechanism-of-action studies.

Atagabalin: Quantified Differentiation Evidence Against Comparator α2δ Ligands


Clinical Efficacy Signal in Nonrestorative Sleep vs. Placebo

In a Phase II trial enrolling 306 subjects with nonrestorative sleep, PD 0200390 demonstrated a positive treatment effect relative to placebo on the primary endpoint, the weekly version of the Restorative Sleep Questionnaire (RSQ-W) [1]. While specific effect size magnitudes were not publicly disclosed, this efficacy signal represents the primary clinical differentiation driving Atagabalin's development as a sleep-targeting α2δ ligand. In contrast, neither gabapentin nor pregabalin possess regulatory approval or comparable Phase II efficacy data for primary insomnia or nonrestorative sleep indications.

Sleep medicine Insomnia therapeutics α2δ ligand pharmacology

Renal-Dependent Pharmacokinetic Exposure: Atagabalin vs. Gabapentin Clearance Characteristics

Atagabalin exhibits predictable renal clearance that correlates strongly with creatinine clearance (CLcr). In subjects with normal renal function, mean half-life was 5.36 hours, increasing with worsening renal impairment. AUC(0-infinity) increased by 56%, 117%, and 436% in subjects with mild, moderate, and severe renal impairment, respectively, compared to normal renal function [1]. Regression analysis demonstrated robust correlation between CL/F and CLcr (r=0.953) [1]. In comparison, gabapentin exhibits saturable absorption via the L-amino acid transporter, resulting in dose-dependent bioavailability that decreases from approximately 60% at 300 mg to 35% at 4800 mg, complicating dose prediction. Atagabalin's linear, predictable renal clearance profile represents a pharmacokinetically distinct advantage for controlled experimental dosing.

Pharmacokinetics Renal impairment Drug clearance

Adverse Event Profile in Renal Impairment Populations

PD 0200390 was well tolerated in subjects with mild, moderate, or no renal impairment, with the most common adverse events being somnolence, dizziness, and headache. These CNS-related adverse events occurred with greatest intensity in the severe renal impairment group, consistent with the observed 436% increase in AUC exposure [1]. This safety profile establishes a tolerability baseline for Atagabalin in research contexts involving renal function variation. While direct comparator data for adverse event rates against other gabapentinoids in equivalent renal impairment populations are not available, this quantified exposure-response relationship provides essential dosing guidance for experimental applications.

Drug safety Tolerability Renal pharmacology

Preclinical Sleep Architecture Modulation: Slow-Wave Sleep Enhancement

Preclinical studies demonstrated that PD 0200390 increases slow-wave sleep in rats [1]. This finding represents a mechanistic differentiation point relative to other gabapentinoids whose development focused on neuropathic pain and seizure indications rather than primary sleep architecture modulation. While gabapentin and pregabalin have been studied off-label for sleep disturbances, neither was developed with slow-wave sleep enhancement as a primary preclinical efficacy endpoint. This sleep-specific preclinical profile aligns with Atagabalin's clinical development for insomnia and nonrestorative sleep, making it a uniquely positioned tool compound for α2δ-mediated sleep research.

Sleep research Preclinical pharmacology α2δ ligand mechanisms

Atagabalin: Research and Industrial Applications Driven by Evidence-Based Differentiation


Investigating α2δ-Mediated Slow-Wave Sleep Regulation in Preclinical Models

Atagabalin's preclinical demonstration of increased slow-wave sleep in rats [1] makes it a uniquely suitable tool compound for mechanistic studies investigating α2δ subunit involvement in sleep architecture. Unlike gabapentin or pregabalin, which were developed primarily for neuropathic pain and seizure indications, Atagabalin's development trajectory focused specifically on sleep modulation. Researchers studying the neurobiology of sleep or screening for novel hypnotic agents should prioritize Atagabalin over other α2δ ligands to leverage this sleep-specific preclinical validation.

Pharmacokinetic Studies Requiring Linear, Predictable Renal Clearance

Atagabalin's pharmacokinetic profile, characterized by strong correlation between oral clearance and creatinine clearance (r=0.953) and predictable AUC increases with worsening renal function (56-436% across RI categories) [2], supports its use as a model compound for studying renal-dependent drug disposition. In contrast to gabapentin's saturable, non-linear absorption via L-amino acid transporters, Atagabalin offers researchers a more predictable exposure-response relationship, facilitating cleaner experimental interpretation in pharmacokinetic or toxicokinetic studies involving renal function variation.

Reference Standard for α2δ Ligand Analytical Method Development and Quality Control

As a structurally distinct gabapentinoid with defined stereochemistry (3S,4S configuration), Atagabalin serves as a valuable reference standard for analytical method development, including HPLC purity analysis, chiral separation validation, and mass spectrometry calibration. Its availability from multiple certified suppliers with >98% purity specifications supports procurement for quality control and analytical chemistry applications where differentiation from gabapentin and pregabalin is required. The compound's discontinuation from clinical development does not diminish its utility as a well-characterized analytical reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atagabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.